

Spectroscopic Profile of 5-Oxohexanenitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Oxohexanenitrile

Cat. No.: B084432

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Oxohexanenitrile** (CAS No. 10412-98-3), a molecule of interest in various chemical syntheses. This document collates infrared (IR), nuclear magnetic resonance (^1H and ^{13}C NMR), and mass spectrometry (MS) data into a structured format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and methodological understanding.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Oxohexanenitrile**.

Infrared (IR) Spectroscopy

The infrared spectrum of **5-Oxohexanenitrile** reveals characteristic absorption bands corresponding to its principal functional groups. The data presented below was obtained from a neat liquid sample.^[1]

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2250	C≡N (Nitrile) stretch
~1715	C=O (Ketone) stretch
~2940	C-H (alkane) stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **5-Oxohexanenitrile**.

The ¹H NMR spectrum was recorded on a BRUKER AC-300 instrument.^[2] The following table outlines the expected chemical shifts, multiplicities, and coupling constants for the protons in **5-Oxohexanenitrile**.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.5	Triplet	2H	-CH ₂ -CN
~2.2	Singlet	3H	-C(=O)CH ₃
~2.0	Triplet	2H	-C(=O)CH ₂ -
~1.8	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

The ¹³C NMR spectrum provides insight into the carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
~208	C=O (Ketone)
~119	C≡N (Nitrile)
~43	-C(=O)CH ₂ -
~30	-C(=O)CH ₃
~25	-CH ₂ -CH ₂ -CN
~17	-CH ₂ -CN

Mass Spectrometry (MS)

Mass spectrometry data was obtained via electron ionization (EI).^[3] The major fragments observed are tabulated below.

m/z	Relative Intensity (%)	Proposed Fragment
111	~5	[M] ⁺ (Molecular Ion)
96	~15	[M - CH ₃] ⁺
70	~30	[M - CH ₃ CO] ⁺
55	~80	[C ₄ H ₅] ⁺
43	100	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

Objective: To obtain the infrared spectrum of liquid **5-Oxohexanenitrile**.

Methodology:

- Sample Preparation: A single drop of neat **5-Oxohexanenitrile** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.^[1]
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is applied to the crystal, and the sample spectrum is acquired.
 - The spectrum is typically recorded over a range of 4000-400 cm^{-1} .
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To acquire ^1H and ^{13}C NMR spectra of **5-Oxohexanenitrile**.

Methodology:

- Sample Preparation:
 - Approximately 10-20 mg of **5-Oxohexanenitrile** is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
 - A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrument: A 300 MHz (or higher) NMR spectrometer is used.^[2]
- ^1H NMR Data Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve homogeneity.
 - A standard one-pulse sequence is used to acquire the free induction decay (FID).

- The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- ^{13}C NMR Data Acquisition:
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
 - A larger spectral width is used to cover the range of carbon chemical shifts (e.g., 0-220 ppm).
 - A greater number of scans are typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - The FIDs are Fourier transformed to obtain the frequency-domain spectra.
 - The spectra are phased and baseline corrected.
 - The chemical shifts are referenced to the TMS signal.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To obtain the mass spectrum of **5-Oxohexanenitrile** and separate it from any volatile impurities.

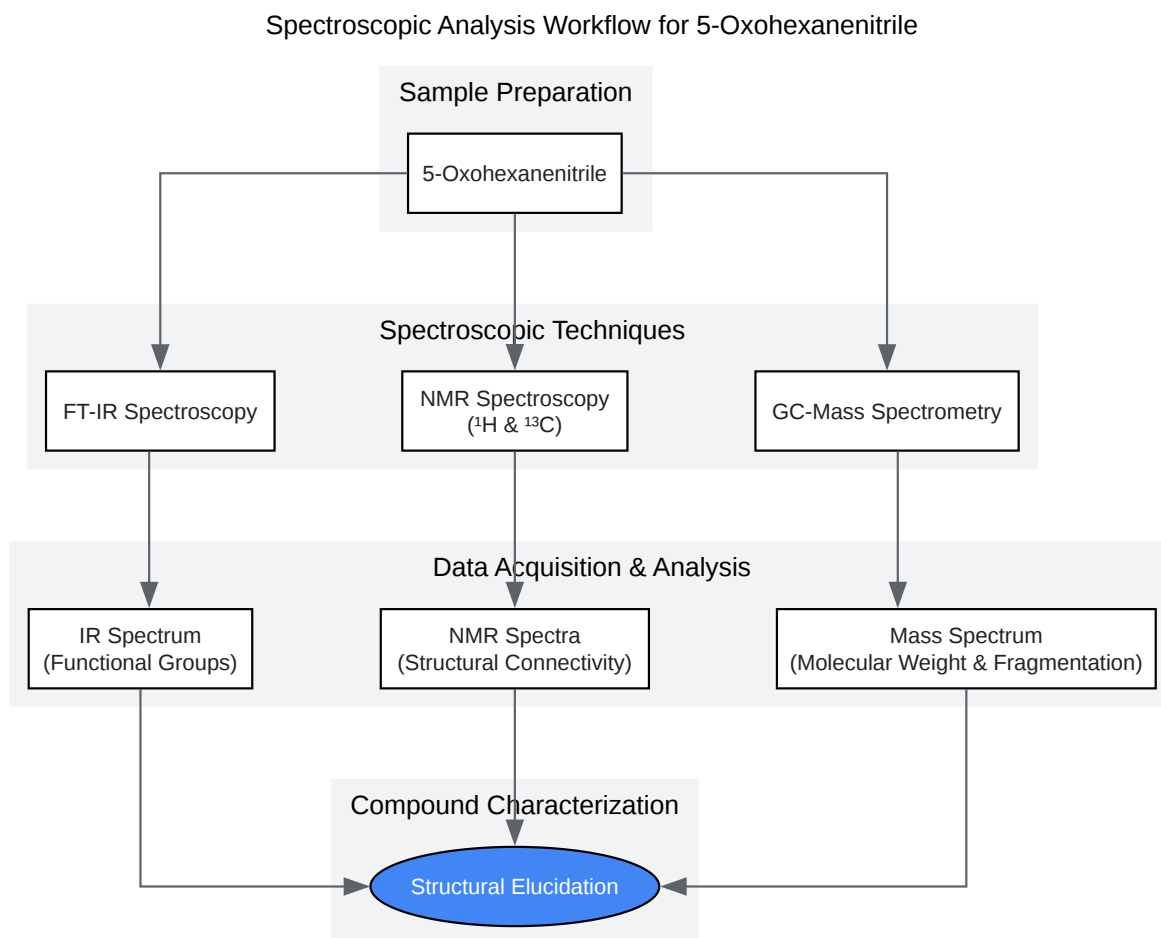
Methodology:

- Sample Preparation: A dilute solution of **5-Oxohexanenitrile** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.^[3]
- GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: Typically set to 250 °C.
- Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 50 °C and ramping to 250 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[3\]](#)
 - Mass Range: A scan range of m/z 40-300 is typically used.
- Data Analysis: The resulting chromatogram shows the retention time of **5-Oxohexanenitrile**, and the mass spectrum of the corresponding peak is analyzed to identify the molecular ion and fragmentation pattern.

Visualizations

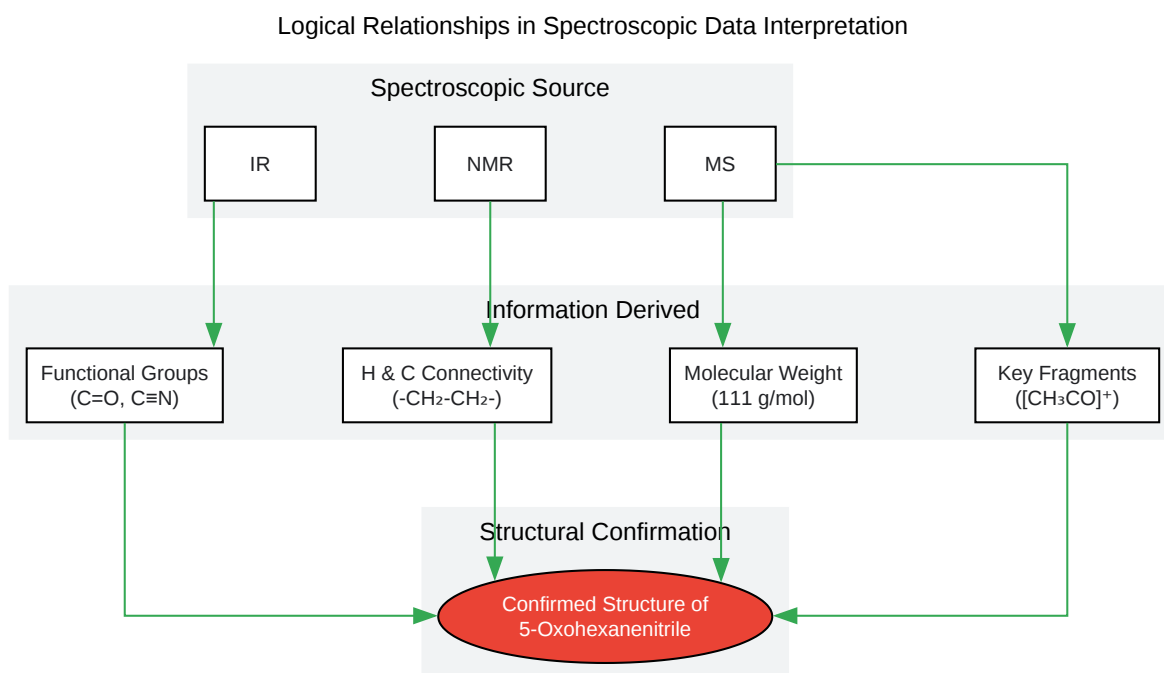
The following diagrams illustrate the logical workflow of the spectroscopic analysis.



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Caption: Workflow of Spectroscopic Analysis.

This diagram illustrates the process of characterizing an organic compound, starting from the sample and proceeding through various spectroscopic techniques to elucidate its chemical structure.



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Caption: Data Interpretation Logic.

This diagram shows how information from different spectroscopic techniques is integrated to confirm the structure of **5-Oxohexanenitrile**.

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References

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- 2. Hexanenitrile, 5-oxo- | C₆H₉NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]

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- To cite this document: BenchChem. [Spectroscopic Profile of 5-Oxohexanenitrile: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084432#spectroscopic-data-of-5-oxohexanenitrile]

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